Dicliripariside A
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Overview
Description
Dicliripariside A is a natural product first isolated from the plant Dicliptera riparia. It is a dimeric monoterpenoid glycoside with a unique molecular structure. This compound is a white crystalline solid and has shown potential pharmacological activities, including anti-inflammatory and antioxidant properties .
Preparation Methods
The preparation of Dicliripariside A is relatively complex. It is typically extracted from the whole plants of Dicliptera riparia using aqueous ethanol. The extract is then subjected to multiple purification steps to isolate this compound
Chemical Reactions Analysis
Dicliripariside A undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosidic bonds and monoterpenoid structures.
Biology: Its anti-inflammatory and antioxidant properties make it a candidate for further biological studies.
Medicine: Preliminary research suggests potential anti-tumor activity, although more studies are needed to confirm this.
Industry: While not yet widely used, its unique properties could make it valuable in developing new pharmaceuticals or bio-pesticides
Mechanism of Action
The exact mechanism of action of Dicliripariside A is not fully understood. it is believed to exert its effects through interactions with molecular targets involved in inflammatory and oxidative stress pathways. These interactions may involve the modulation of specific enzymes and signaling molecules .
Comparison with Similar Compounds
Dicliripariside A can be compared to other glycosides isolated from Dicliptera riparia, such as Dicliripariside B and Dicliripariside C. These compounds share similar glycosidic structures but differ in their specific monoterpenoid components. The uniqueness of this compound lies in its dimeric structure, which distinguishes it from other monoterpenoid glycosides .
Properties
Molecular Formula |
C32H48O14 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
(1S,6Z,11R,12S,13R,14R,15S,20Z,25R,26S,27R,28R)-3,17-bis(ethenyl)-12,13,14,26,27,28-hexahydroxy-3,7,17,21-tetramethyl-2,9,16,23,29,30-hexaoxatricyclo[23.3.1.111,15]triaconta-6,20-diene-8,22-dione |
InChI |
InChI=1S/C32H48O14/c1-7-31(5)13-9-11-17(3)27(39)42-16-20-22(34)24(36)26(38)30(44-20)46-32(6,8-2)14-10-12-18(4)28(40)41-15-19-21(33)23(35)25(37)29(43-19)45-31/h7-8,11-12,19-26,29-30,33-38H,1-2,9-10,13-16H2,3-6H3/b17-11-,18-12-/t19-,20-,21-,22-,23-,24-,25-,26-,29+,30+,31?,32?/m1/s1 |
InChI Key |
IINZASCKGHCXIA-QEDIHRPMSA-N |
Isomeric SMILES |
C/C/1=C/CCC(O[C@@H]2O[C@@H]([C@H]([C@H]([C@H]2O)O)O)COC(=O)/C(=C\CCC(O[C@@H]3O[C@@H]([C@H]([C@H]([C@H]3O)O)O)COC1=O)(C=C)C)/C)(C=C)C |
Canonical SMILES |
CC1=CCCC(OC2C(C(C(C(O2)COC(=O)C(=CCCC(OC3C(C(C(C(O3)COC1=O)O)O)O)(C)C=C)C)O)O)O)(C)C=C |
Origin of Product |
United States |
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